5-Acetylindane

Übersicht

Beschreibung

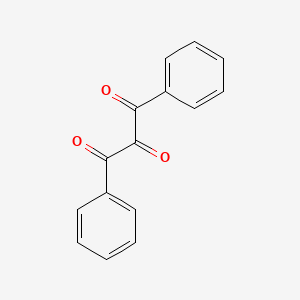

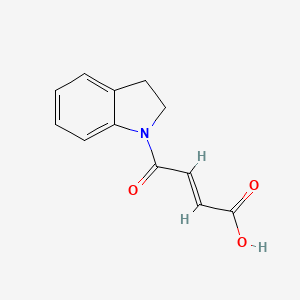

5-Acetylindane, also known as 1-(2,3-Dihydro-1H-inden-5-yl)ethanone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .

Molecular Structure Analysis

The molecular structure of 5-Acetylindane consists of an indane group (a fused cyclohexane and benzene ring) with an acetyl group attached to the 5-position of the indane . The InChI representation of the molecule isInChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 . Physical And Chemical Properties Analysis

5-Acetylindane has a density of 1.1±0.1 g/cm³, a boiling point of 291.4±29.0 °C at 760 mmHg, and a flash point of 123.5±19.2 °C . It has a molar refractivity of 48.5±0.3 cm³ and a polar surface area of 17 Ų . The compound is characterized by a molar volume of 150.1±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Oxidative Arylation of Indoles : 5-Acetylindane, through its derivative N-Acetylindoles, participates in oxidative coupling reactions with arenes. Using different oxidants controls the regioselectivity of the arylation at specific positions on the indole ring (Potavathri et al., 2008).

Condensation Reactions : The reaction between 2-acetylindan-1,3-dione and aniline was examined to determine the structure of the resulting product, showing that the enamine isomer is favored. This suggests potential applications in organic synthesis and molecular design (Enchev et al., 2003).

Spectroscopy and Photostability in Sunscreen Agents : 2-Acetylindan-1,3-dione and its metal complexes show high photostability, high molar absorption, and broad-spectrum UV-protection properties, highlighting their potential as components in sunscreen formulations (Ahmedova et al., 2002).

Luminescence and LED Technology

- Luminescent Properties for LED Applications : A novel indane-based β-diketone and its europium(III) ternary complex were synthesized, showing high thermal stability, wide and strong excitation bands, and intense red emission under near UV light. This complex is suitable for use as an efficient red phosphor in white LEDs (Wang et al., 2011).

Proton Transfer and Molecular Dynamics

Intramolecular Proton Transfer Mechanisms : The solvent-dependent excited-state intramolecular proton transfer (ESIPT) mechanism of 2-acetylindan-1,3-dione was investigated, revealing how solvent effects can influence the behavior of such systems. This research provides insights into the solvation effects on proton transfer mechanisms (Li et al., 2017).

Ultrafast Absorption and Fluorescence Spectroscopy : The photoinduced excited-state intramolecular proton-transfer dynamics of 2-acetylindan-1,3-dione were examined, providing valuable insights into the structural and dynamic aspects of the molecule under photoexcitation (Verma et al., 2015).

Safety And Hazards

5-Acetylindane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWPTFPUCPKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962408 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylindane | |

CAS RN |

4228-10-8 | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetylindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)